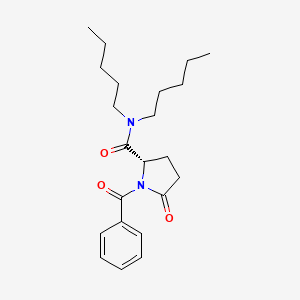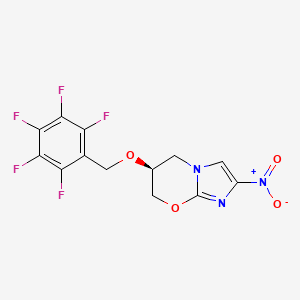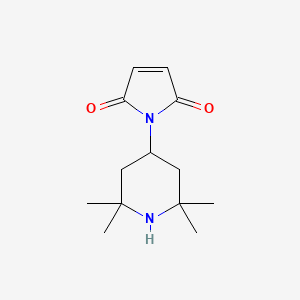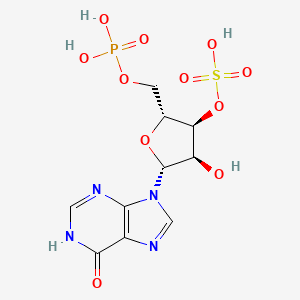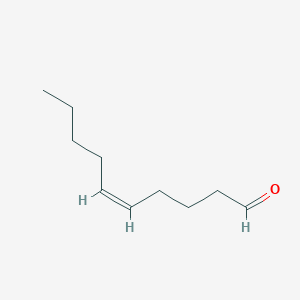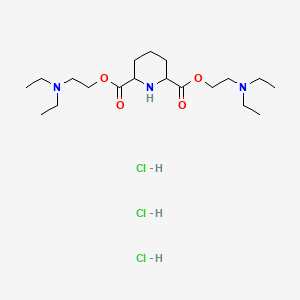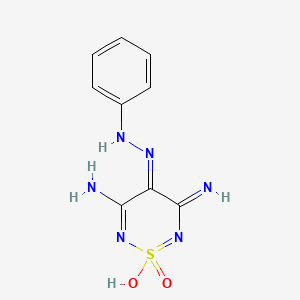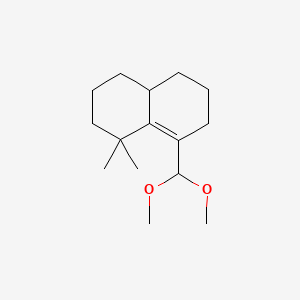
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide is a complex organic compound with the molecular formula C12H24IO4S2. This compound is characterized by its unique structure, which includes two iodine atoms and multiple oxygen and sulfur atoms. It is primarily used in research settings due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Detailed synthetic routes are usually proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. When produced on a larger scale, it involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 6,6’-((2,2,13,13-tetramethyl-4,11-dioxo-3,12-dioxa-6,9-diazatetradecane-6,9-diyl)bis(methylene))dipicolinate
- 10,14-Dioxa-2,6,18,22-tetraazatricosanedioic acid,12-(13,13-dimethyl-5,11-dioxo-2,12-dioxa-6,10-diazatetradec-1-yl)-7,17-dioxo-12-[(phenylmethoxy)carbonyl]amino
Uniqueness
2,13-Dimethyl-6,9-dioxo-5,10-dioxa-2,13-dithioniatetradecane diiodide is unique due to its specific combination of functional groups and the presence of iodine atoms. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4727-45-1 |
|---|---|
Molecular Formula |
C12H24I2O4S2 |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
2-[4-(2-dimethylsulfonioethoxy)-4-oxobutanoyl]oxyethyl-dimethylsulfanium;diiodide |
InChI |
InChI=1S/C12H24O4S2.2HI/c1-17(2)9-7-15-11(13)5-6-12(14)16-8-10-18(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HJQTYMDWVQMHLX-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)CCOC(=O)CCC(=O)OCC[S+](C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


